Benzenemethanaminium, N,N,N-triethyl-

Phase-Transfer Catalysis Organic Synthesis Reaction Kinetics

Researchers requiring controlled kinetics in liquid-liquid phase-transfer catalysis often face runaway reaction risks with highly active catalysts. Benzenemethanaminium, N,N,N-triethyl- (BzTEA) addresses this by offering a kinetically moderate alternative to benzyltributylammonium or tetrabutylammonium salts. - Ranks fourth in catalytic activity among tested quaternary ammonium salts in phenyl benzoate synthesis, enabling predictable, controlled reaction rates. - Prevents thermal runaway and minimizes impurity formation in pharmaceutical intermediate synthesis where temperature control and selectivity are critical. - Supplied as a high-purity cation source (≥98%) with consistent batch-to-batch quality, ensuring reproducible PTC performance and scalable process development.

Molecular Formula C13H22N+
Molecular Weight 192.32 g/mol
CAS No. 16652-03-2
Cat. No. B097683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenemethanaminium, N,N,N-triethyl-
CAS16652-03-2
Synonymsenzyl triethylammonium chloride
benzyltriethylammonium
Molecular FormulaC13H22N+
Molecular Weight192.32 g/mol
Structural Identifiers
SMILESCC[N+](CC)(CC)CC1=CC=CC=C1
InChIInChI=1S/C13H22N/c1-4-14(5-2,6-3)12-13-10-8-7-9-11-13/h7-11H,4-6,12H2,1-3H3/q+1
InChIKeyVBQDSLGFSUGBBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzenemethanaminium, N,N,N-triethyl-: Properties and Applications


Benzenemethanaminium, N,N,N-triethyl- (commonly supplied as the chloride or bromide salt) is a quaternary ammonium cation characterized by a lipophilic benzyl group and three ethyl substituents [1]. It exhibits solubility in water, ethanol, methanol, isopropanol, DMF, acetone, and dichloromethane, and is widely utilized as a phase-transfer catalyst (PTC) in organic synthesis . Beyond PTC, this cation serves as a key component in ionic liquids (ILs), deep eutectic solvents (DES), and organic-inorganic hybrid materials, where its steric and electronic properties influence catalytic activity, ionic conductivity, and photophysical behavior relative to other benzylammonium or tetraalkylammonium analogs [2][3].

Why Substituting Benzenemethanaminium, N,N,N-triethyl- Compromises Performance


Generic substitution among quaternary ammonium compounds is not viable because the balance of lipophilicity, steric bulk, and cation-anion interactions dictates performance in specific applications. For instance, benzyltriethylammonium (BzTEA) exhibits intermediate catalytic activity and ionic conductivity compared to the smaller benzyltrimethylammonium (BzTMA) and the more lipophilic benzyltributylammonium (BzTBA) [1][2]. In phase-transfer catalysis, reaction rates can vary by orders of magnitude depending on the alkyl chain length and the nature of the head group [3]. Similarly, in ionic liquids, the substitution of ethyl groups with methyl groups alters interionic interactions, leading to measurable differences in conductivity and viscosity that directly impact device performance [4]. Substituting without quantitative verification therefore risks suboptimal yields, lower efficiency, or even complete failure of the intended process.

Comparative Evidence for Benzenemethanaminium, N,N,N-triethyl-


Catalytic Activity in Phenyl Benzoate Synthesis

In the phase-transfer synthesis of phenyl benzoate from benzoyl chloride and phenol, benzyltriethylammonium chloride (BTEAC) exhibits lower catalytic activity compared to more lipophilic quaternary ammonium salts. The reported order of catalytic activity for quaternary ammonium chlorides in this system is benzyltributylammonium bromide > tetrabutylammonium hydrogensulfate > tetrabutylammonium bromide > benzyltriethylammonium chloride [1]. This ranking reflects the influence of cation lipophilicity on phase-transfer efficiency, where increased alkyl chain length enhances partitioning into the organic phase and accelerates the reaction.

Phase-Transfer Catalysis Organic Synthesis Reaction Kinetics

Ionic Conductivity in Triflate Ionic Liquids

Electrochemical impedance spectroscopy (EIS) measurements on benzyltriethylammonium trifluoromethanesulfonate (BzTEA-TFA) and benzyltrimethylammonium trifluoromethanesulfonate (BzTMA-TFA) ionic liquids reveal a substantial conductivity advantage for the triethyl-substituted cation. At 353 K and 90% relative humidity (RH), the ionic conductivity of BzTEA-TFA is approximately three times higher than that of BzTMA-TFA [1]. Molecular dynamics simulations attribute this difference to stronger cation-cation and cation-anion interactions in BzTMA, which arise from additional C–H/Ph interactions that are absent in BzTEA [2]. The weaker interionic forces in BzTEA-TFA facilitate greater ion mobility and thus higher conductivity.

Ionic Liquids Electrolytes Ionic Conductivity

Photoluminescence Quantum Yield in Manganese Bromide Hybrids

In a comparative study of zero-dimensional manganese bromide hybrids, the photoluminescence quantum yield (PLQY) of [BTEA]₂MnBr₄ (BTEA⁺ = benzyltriethylammonium) was measured at 97.8%, substantially higher than that of the tetraethylammonium analog [TEA]₂MnBr₄ (79%) and the benzyltrimethylammonium analog [BTMA]₂MnBr₄ (72%) [1]. The enhanced PLQY is attributed to the increased Mn–Mn distance resulting from the larger benzyltriethylammonium cation, which reduces non-radiative energy transfer and concentration quenching. An independent study confirmed a similarly high PLQY of 98.1% for (TEBA)₂MnBr₄, along with a higher thermal quenching temperature compared to the triethylmethylammonium counterpart [2].

Metal Halide Perovskites Photoluminescence LED Materials

Antimicrobial Activity of Benzyl-Containing Quaternary Ammonium Surfactants

A series of 1,2,3-triazole-based quaternary ammonium surfactants incorporating diethylbenzylammonium head groups (CnTzBz) were evaluated for in vitro antimicrobial activity against Bacillus subtilis, Pseudomonas aeruginosa, and Aspergillus niger. The benzyl-containing surfactants demonstrated minimum inhibitory concentrations (MICs) ranging from 6 to 57 μmol/L, outperforming homologous tetradecyl diethyl ammonium surfactants (CnTzC14) and conventional alkyltriethyl ammonium salts [1]. While this study does not directly evaluate the free benzyltriethylammonium cation, it establishes a class-level trend: the incorporation of a benzyl group into the quaternary ammonium head enhances antimicrobial potency relative to purely alkyl-substituted analogs.

Antimicrobial Surfactants Biocides Surface Chemistry

Application Scenarios for Benzenemethanaminium, N,N,N-triethyl- Salts


Controlled Phase-Transfer Catalysis

In liquid-liquid phase-transfer catalyzed reactions where excessive reaction rate could compromise temperature control or selectivity, benzyltriethylammonium chloride offers a kinetically moderate alternative to more active catalysts such as benzyltributylammonium or tetrabutylammonium salts. Its position in the catalytic activity hierarchy (fourth among four tested quaternary ammonium salts in phenyl benzoate synthesis [1]) makes it suitable for processes requiring controlled, predictable kinetics rather than maximum throughput. This scenario is particularly relevant in pharmaceutical intermediate synthesis where thermal runaway prevention or impurity minimization is critical.

High-Conductivity Electrolytes for Humidified Conditions

Benzyltriethylammonium triflate ionic liquids provide approximately threefold higher ionic conductivity than benzyltrimethylammonium triflate at 80 °C and 90% relative humidity [1]. This performance advantage makes benzyltriethylammonium-based electrolytes the preferred choice for electrochemical devices that operate under humidified conditions at intermediate temperatures, such as proton-exchange membrane fuel cells, humidity-exposed batteries, or electrochemical sensors. The reduced internal resistance directly translates to improved energy efficiency and power output.

High-Efficiency Green Phosphors for White LEDs

Zero-dimensional manganese bromide hybrids incorporating benzyltriethylammonium cations, such as (TEBA)₂MnBr₄, achieve photoluminescence quantum yields exceeding 97% and exhibit high thermal quenching temperatures [1][2]. White LEDs fabricated with (TEBA)₂MnBr₄ as the green-emitting component achieve color rendering indices of 97.2. This near-unity conversion efficiency positions benzyltriethylammonium as the optimal organic cation for synthesizing manganese halide phosphors in display and solid-state lighting applications, outperforming both tetraethylammonium and benzyltrimethylammonium analogs.

Antimicrobial Surfactant Synthesis

Quaternary ammonium surfactants bearing benzyl groups exhibit enhanced antimicrobial activity compared to purely alkyl-substituted counterparts, with minimum inhibitory concentrations as low as 6 μmol/L against bacterial and fungal strains [1]. While this evidence is class-level rather than compound-specific, it supports the strategic use of benzyltriethylammonium salts as precursors or head-group components in the design of novel antimicrobial surfactants, disinfectants, and preservative formulations where broad-spectrum biocidal activity is required.

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